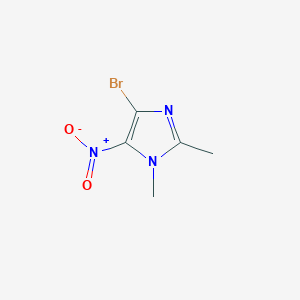

4-Bromo-1,2-dimethyl-5-nitroimidazole

Overview

Description

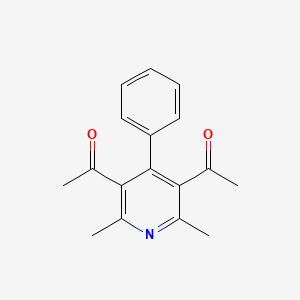

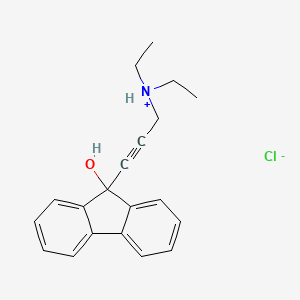

“4-Bromo-1,2-dimethyl-5-nitroimidazole” is a chemical compound with the molecular formula C5H6BrN3O2 . It belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

As a member of the imidazole family, “this compound” shares the characteristic five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The bromo, dimethyl, and nitro groups are substituents on this ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, imidazoles in general are known to participate in a variety of chemical reactions . These reactions often involve the formation or breaking of bonds in the imidazole ring .Physical And Chemical Properties Analysis

The average mass of “this compound” is 220.024 Da, and its monoisotopic mass is 218.964325 Da . No further physical or chemical properties were found in the search results.Scientific Research Applications

Reactions with Amino Acids

Kochergin et al. (1999) explored the reactions of nitrohaloimidazoles, including 4-bromo-1,2-dimethyl-5-nitroimidazole, with amino acids. This study led to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids and their esters, expanding the possibilities for biochemical applications (Kochergin et al., 1999).

Synthesis and Reactions in Chemistry

The research by Palmer and Denny (1989) explored various approaches for synthesizing 4(5)-bromo-2-nitroimidazole, highlighting the potential for creating novel imidazole derivatives, which can be significant in pharmaceutical chemistry and material science (Palmer & Denny, 1989).

Nucleophilic Displacements and Structure Analysis

The study by Kulkarni et al. (1987) examined the nucleophilic displacements of imidazoles, including this compound, and determined the crystal and molecular structure of related compounds. This information is crucial for understanding chemical reactions and developing new materials (Kulkarni et al., 1987).

Metabolic Studies in Microbiology

Carlier et al. (1997) investigated the metabolism of dimetridazole, a compound related to this compound, in bacterial strains. This research is vital for understanding the biochemical interactions of these compounds in microorganisms, with implications for antimicrobial therapy (Carlier et al., 1997).

Application in Prodrug Synthesis

The work of Parveen et al. (1999) discussed the potential of nitroimidazole derivatives in developing prodrug systems for targeted drug delivery, specifically in hypoxic tissues. This highlights the role of this compound in advanced therapeutic applications (Parveen et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, “1,2-Dimethyl-5-nitroimidazole”, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in a variety of applications

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name |

4-bromo-1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMHCHYIKJJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175703 | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21431-58-3 | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021431583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(methoxymethyl)cyclopentyl]methyl}-N'-[3-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B1654148.png)

![5-Bromo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)pyrimidin-4-amine](/img/structure/B1654149.png)

![(5-Fluoro-1H-indol-2-yl)-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B1654152.png)

![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1654153.png)

![N-[(2-methoxyphenyl)methylideneamino]quinolin-2-amine](/img/structure/B1654158.png)

![(2Z)-N-(6-methoxy-4-methylquinazolin-2-yl)-2-[(4-methylphenyl)imino]-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B1654159.png)

![Cyclohexanemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B1654166.png)